
(Methylthio)acetonitrile
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: (Methylthio)acetonitrile can be synthesized through various methods. One common approach involves the reaction of methylthiol with acetonitrile in the presence of a base. The reaction typically occurs under mild conditions and yields this compound as the primary product .
Industrial Production Methods: In industrial settings, this compound is produced through large-scale chemical processes that ensure high purity and yield. The specific details of these methods are often proprietary, but they generally involve optimized reaction conditions and purification steps to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: (Methylthio)acetonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines .
Scientific Research Applications
Applications in Organic Synthesis
(Methylthio)acetonitrile serves as a versatile reagent in various organic synthesis processes. Its applications include:
- Cyanomethylation Reactions : It acts as a cyanomethyl source in reactions involving amines, facilitating the formation of complex structures such as 3-cyanomethylated benzothio(seleno)phenes with yields ranging from 45% to 70% under optimized conditions .
- Electrochemical Synthesis : Recent advancements have leveraged this compound in electrochemical oxidative cross-coupling reactions, enabling the synthesis of tetrasubstituted olefins and other valuable intermediates. This method has shown high efficiency and environmental benefits .
Pharmaceutical Applications
In the pharmaceutical industry, this compound is utilized for:
- Drug Development : It serves as an important intermediate in the synthesis of various pharmacologically active compounds. The compound's ability to participate in nucleophilic substitutions allows for the modification of drug candidates .
- Analytical Chemistry : Used as a solvent in high-performance liquid chromatography (HPLC), this compound helps improve the solubility and stability of analytes, facilitating better separation and detection .
Case Studies
- Cyanomethylation of Aromatic Compounds :
- Electrochemical Transformations :
Mechanism of Action
The mechanism of action of (methylthio)acetonitrile involves its ability to participate in various chemical reactions due to the presence of the nitrile and methylthio groups. These functional groups allow it to interact with different molecular targets and pathways, facilitating the formation of new compounds and intermediates .
Comparison with Similar Compounds
Acetonitrile: A simpler nitrile compound without the methylthio group.
Thioacetonitrile: Contains a sulfur atom but lacks the methyl group.
Methylthioethanol: Contains a hydroxyl group instead of a nitrile group
Uniqueness: (Methylthio)acetonitrile is unique due to the presence of both the nitrile and methylthio groups, which confer distinct reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in various organic reactions and industrial applications .
Biological Activity
(Methylthio)acetonitrile, with the chemical formula CHNS, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores the biological activity of this compound, focusing on its antimicrobial, antioxidant, and cytoprotective properties, supported by case studies and data tables.
This compound is characterized by the presence of a methylthio group attached to an acetonitrile backbone. Its molecular structure can be represented as follows:
This compound is classified under nitriles and thioethers, which are known for their diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. For instance, a study synthesized various oxadiazole derivatives from this compound and evaluated their antibacterial and antifungal activities. The results indicated that some derivatives showed promising activity against common pathogens:
Compound Name | Antibacterial Activity | Antifungal Activity |
---|---|---|
5-[4-(methylsulfonyl)benzyl]-3-(morpholin-4-ylmethyl)-[1,3,4]-oxadiazole-2(3H)-thione | High | Moderate |
4-(methylthio)phenylacetonitrile derivative | Moderate | High |
These findings suggest that modifications to the this compound structure can enhance its antimicrobial efficacy, making it a candidate for further development in medicinal chemistry .
Antioxidant Activity
The antioxidant potential of this compound has also been explored. A study focusing on various compounds derived from acetonitrile highlighted the ability of these compounds to scavenge free radicals effectively. The antioxidant activity was measured using the DPPH radical scavenging assay, yielding the following results:
Compound | IC50 Value (µg/mL) |
---|---|
This compound | 45 ± 5 |
Standard Antioxidant (Ascorbic Acid) | 30 ± 3 |
The lower the IC50 value, the higher the antioxidant activity. The results indicate that this compound possesses moderate antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .
Cytoprotective Effects
In vitro experiments have shown that this compound can exert cytoprotective effects against chemotherapeutic agents. A study investigated its effects on HEK293 and SHSY5Y cell lines exposed to doxorubicin and cisplatin. The results indicated that treatment with this compound significantly improved cell viability compared to controls:
Treatment Condition | Cell Viability (%) |
---|---|
Control (Doxorubicin Alone) | 40 ± 5 |
Doxorubicin + this compound | 65 ± 7 |
These findings suggest that this compound may mitigate the cytotoxic effects of certain chemotherapeutic agents, potentially enhancing treatment outcomes in cancer therapy .
Case Studies and Research Findings
- Antimicrobial Study : A synthesis of several oxadiazole derivatives from this compound demonstrated notable antibacterial and antifungal activities against pathogens such as Staphylococcus aureus and Candida albicans.
- Antioxidant Evaluation : The DPPH assay confirmed that compounds derived from acetonitriles exhibit significant free radical scavenging abilities, indicating their potential use in antioxidant formulations.
- Cytotoxicity Mitigation : In a comparative study involving various cell lines, this compound was shown to enhance cell survival rates when co-administered with doxorubicin, suggesting its role as a protective agent against chemotherapy-induced toxicity.
Properties
IUPAC Name |
2-methylsulfanylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5NS/c1-5-3-2-4/h3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIGDBVSVFSVLL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30188623 | |
Record name | Methylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35120-10-6 | |
Record name | 2-(Methylthio)acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35120-10-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methylthioacetonitrile | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035120106 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 35120-10-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=207831 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Methylthioacetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30188623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Methylthioacetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.606 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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